Chemical structure and physicochemical properties of 1-(Naphthalene-2-carbonyl)-1,4-diazepane
Chemical structure and physicochemical properties of 1-(Naphthalene-2-carbonyl)-1,4-diazepane
An in-depth technical guide on the chemical structure, physicochemical properties, and synthetic methodology of 1-(Naphthalene-2-carbonyl)-1,4-diazepane .
Executive Summary
1-(Naphthalene-2-carbonyl)-1,4-diazepane is a highly versatile synthetic building block and pharmacophoric scaffold utilized in modern medicinal chemistry. By coupling a lipophilic 2-naphthoyl moiety with a hydrophilic, basic 1,4-diazepane (homopiperazine) ring, this compound provides a unique spatial vector for drug-target interactions. This whitepaper details its structural identity, physicochemical profiling, and a self-validating synthetic workflow designed for high-yield isolation as a hydrochloride salt.
Structural Identity & Molecular Descriptors
Understanding the baseline molecular descriptors of 1-(Naphthalene-2-carbonyl)-1,4-diazepane is critical for predicting its pharmacokinetic behavior and formulation requirements. The compound is most commonly handled as a hydrochloride salt to mitigate the hygroscopic nature of the free base and improve aqueous solubility.
Table 1: Chemical Identity & Quantitative Descriptors
| Property | Value (Free Base) | Value (HCl Salt) |
| CAS Registry Number | 926221-77-4 | 1803612-19-2 |
| Molecular Formula | C₁₆H₁₈N₂O | C₁₆H₁₈N₂O • HCl |
| Molecular Weight | 254.33 g/mol | 290.79 g/mol |
| SMILES String | O=C(N1CCNCCC1)C2=CC=C3C=CC=CC3=C2 | N/A |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | 32.34 Ų (excluding counterion) |
| Calculated LogP (cLogP) | ~2.27 | N/A (Ionized) |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | 2 / 2 (Protonated) |
Data supported by commercial specifications from [1] and [2].
Physicochemical Profiling & Pharmacophoric Logic
The utility of 1-(Naphthalene-2-carbonyl)-1,4-diazepane in drug development stems from the distinct physicochemical contributions of its three core structural components.
-
The 1,4-Diazepane (Homopiperazine) Ring: Homopiperazine is a "privileged scaffold" in medicinal chemistry [3]. Compared to the flatter, six-membered piperazine ring, the seven-membered homopiperazine introduces an additional methylene unit. This increases conformational flexibility and alters the spatial projection (vector) of the basic nitrogen. The secondary amine has a predicted pKa of ~9.5, ensuring it is predominantly protonated at physiological pH (7.4), which drives aqueous solubility and allows for stable hydrochloride salt formation.
-
The 2-Naphthoyl Group: This bicyclic aromatic system provides a large, flat, lipophilic surface. It acts as the primary driver for the molecule's LogP (2.27) and is highly effective at engaging in π−π stacking interactions within the hydrophobic pockets of target proteins.
-
The Amide Linker: The amide bond restricts the rotation between the naphthyl ring and the diazepane ring. This conformational rigidity reduces the entropic penalty upon target binding while simultaneously serving as a critical hydrogen bond acceptor.
Pharmacophoric deconstruction and physicochemical contributions of the scaffold.
Synthetic Methodology & Purification Workflow
The synthesis of 1-(Naphthalene-2-carbonyl)-1,4-diazepane hydrochloride relies on a highly efficient, two-step amidation and deprotection sequence. This protocol is designed as a self-validating system , utilizing specific visual cues (gas evolution, precipitation) and in-process analytical checks to ensure high fidelity.
Step 1: Nucleophilic Acyl Substitution (Amidation)
Objective: Synthesize tert-butyl 4-(2-naphthoyl)-1,4-diazepane-1-carboxylate.
-
Preparation: Dissolve 1-Boc-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is required to scavenge the HCl byproduct generated during the subsequent acylation, preventing the premature, acid-catalyzed cleavage of the sensitive Boc protecting group.
-
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2-naphthoyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the nucleophilic acyl substitution, minimizing the formation of bis-acylated impurities or degradation products.
-
-
Validation: Stir at room temperature for 4 hours. Confirm the consumption of the starting material via TLC (Hexane/EtOAc 1:1, UV active).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection & Direct Salt Formation
Objective: Cleave the Boc group and isolate the final product as a high-purity hydrochloride salt.
-
Preparation: Dissolve the crude intermediate from Step 1 in a minimal volume of anhydrous DCM.
-
Deprotection: Slowly add a solution of 4M HCl in dioxane (10.0 eq).
-
Causality: The strong anhydrous acid rapidly cleaves the tert-butyl carbamate (Boc) group. The reaction is self-validating: the evolution of carbon dioxide and isobutylene gas will be immediately visible as bubbling.
-
-
Isolation: Stir at room temperature for 2 hours. As the free amine is generated, it immediately protonates. Because the resulting hydrochloride salt is insoluble in the DCM/dioxane mixture, it will precipitate out of solution as a fine white solid.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with cold diethyl ether.
-
Causality: Diethyl ether washes away any unreacted lipophilic naphthoic acid derivatives and residual dioxane, leaving the highly polar hydrochloride salt intact. Dry under high vacuum.
-
Step-by-step synthetic workflow for 1-(Naphthalene-2-carbonyl)-1,4-diazepane HCl.
Analytical Characterization & Validation
To confirm the structural integrity and purity of the synthesized compound, the following analytical parameters should be observed. Note that due to the partial double-bond character of the amide C-N bond, rotation is restricted at room temperature. This results in the presence of amide rotamers , which will cause the homopiperazine aliphatic protons to appear as complex, duplicated multiplets in the ¹H NMR spectrum.
Table 2: Expected Analytical Characterization Parameters
| Analytical Method | Expected Observations & Validation Criteria |
| LC-MS (ESI+) | m/z [M+H]⁺ Calculated: 255.15m/z Observed: ~255.1 (Base peak). The absence of a peak at m/z 355 confirms complete Boc deprotection. |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic Region (7.5 - 8.2 ppm): 7 protons corresponding to the 2-naphthyl ring.Aliphatic Region (2.0 - 4.0 ppm): 10 protons from the diazepane ring, appearing as broadened or split multiplets due to rotameric populations.Exchangeable (~9.0 - 9.5 ppm): Broad singlet (2H) corresponding to the protonated secondary amine (NH₂⁺) of the HCl salt. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Carbonyl Peak: ~170 ppm.Aromatic Peaks: 10 distinct carbons between 120 - 135 ppm.Aliphatic Peaks: 5 distinct carbons between 40 - 55 ppm. |
